4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-7-11(2)9-12(8-10)20-15(22)13-5-3-4-6-14(13)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLNBDCIOXOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Synthesis
A critical step involves reacting 2-phenyl-4H-benzoxazinone with hydrazine hydrate to form a hydrazide intermediate. This reaction is often conducted in polar aprotic solvents (e.g., ethanol or acetonitrile) under reflux conditions. For example:
Cyclization to Triazoloquinazoline Core
The hydrazide intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to form the fused triazoloquinazoline ring system. This step is critical for establishing the bicyclic structure:
| Reagent | Role | Conditions |
|---|---|---|
| Carbon disulfide | Cyclization agent | 80–100°C, 2–4 hours |
| Potassium hydroxide | Base, facilitates ring closure | Aqueous-organic solvent system |
Alternative Cyclization Methods
Some protocols utilize triethyl orthoformate as a one-carbon donor to cyclize hydrazide intermediates. This approach avoids the use of thioamide precursors and simplifies purification.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) substituent at the 1-position is introduced via nucleophilic substitution or thiolation reactions.
Thiolation with Thiourea
A common method involves treating the triazoloquinazoline core with thiourea in the presence of a base (e.g., sodium hydroxide):
Direct Sulfur Incorporation
Phosphorous pentasulfide (P₄S₁₀) is used in some protocols to directly introduce the sulfanyl group. For example:
Sulfur Halide-Based Methods
In industrial settings, sulfur dichloride (S₂Cl₂) may be employed with aryl precursors, though this method is less common for this specific compound.
Functionalization of the 4-Position
The 4-position (3,5-dimethylphenyl group) is typically introduced via electrophilic aromatic substitution or cross-coupling reactions.
Friedel-Crafts Alkylation
For aryl substitution, 3,5-dimethylphenylboronic acid can be coupled using palladium catalysts:
| Step | Reagents | Conditions |
|---|---|---|
| Coupling | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C, 12 hours |
| Workup | Extraction (CH₂Cl₂), drying (MgSO₄) | — |
Direct Arylation
Alternative methods involve Ullmann-type coupling with 3,5-dimethylphenyl halides:
Purification and Characterization
Crystallization
Recrystallization from toluene/DMF mixtures or ethanol is standard for isolating pure product.
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Observations | References |
|---|---|---|
| ¹H NMR | δ 2.3–2.5 ppm (CH₃), δ 7.2–7.6 ppm (aromatic) | |
| LC-MS | m/z 322.4 [M+H]⁺ | |
| IR | 3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) |
Reaction Optimization Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for thiolation, while protic solvents (e.g., ethanol) favor cyclization.
Temperature Dependency
Yield Comparisons
| Method | Yield (%) | Purity |
|---|---|---|
| Thiourea thiolation | 65–75 | >95% |
| P₄S₁₀-mediated thiolation | 70–80 | >98% |
| Cross-coupling | 50–60 | >90% |
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazoloquinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazoloquinazoline derivatives, and substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its pharmacological properties, particularly in the following areas:
Antihistaminic Activity
Research indicates that derivatives of triazoloquinazolinones exhibit antihistaminic properties. In vivo studies demonstrated that certain compounds within this class protected guinea pigs from histamine-induced bronchospasm, suggesting potential use in treating allergic reactions and asthma .
Anticancer Potential
The compound has shown promise in anticancer research. In a study evaluating various triazoloquinazolinone derivatives, some exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one possess antimicrobial properties. They have been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth, which may be beneficial in addressing antibiotic resistance issues .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antihistaminic Activity Evaluation
A series of triazoloquinazolinone derivatives were synthesized and evaluated for their antihistaminic activity. The most active compound showed comparable efficacy to standard antihistamines with reduced sedation side effects .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines revealed that derivatives of the compound inhibited cell viability significantly. Specific mechanisms were explored, including cell cycle arrest and apoptosis induction .
Case Study 3: Antimicrobial Testing
A derivative was tested against multiple bacterial strains. Results indicated a strong inhibitory effect on gram-positive bacteria, suggesting its potential as an alternative antimicrobial agent in clinical settings .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituents at Position 4
The 3,5-dimethylphenyl group in the target compound distinguishes it from analogs with alternative aryl or alkyl substituents:
- 4-Phenyl derivatives : Compounds like 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones lack methyl groups on the phenyl ring, reducing steric bulk and altering electronic properties. These derivatives exhibit potent H₁-antihistaminic activity (e.g., 71% protection against histamine-induced bronchospasm in guinea pigs) .
- 4-(3-Ethylphenyl) derivatives : Substitution with an ethyl group (e.g., compound 4b in ) increases lipophilicity, correlating with enhanced H₁-antihistaminic activity (74.6% protection) and reduced sedation (10% vs. 30% for chlorpheniramine) .
Substituents at Position 1
The sulfanyl (-SH) group in the target compound contrasts with:
- Methylsulfanyl (-SMe) groups : Found in analogs like 8-methyl-2-methylsulfanyl-4H-triazoloquinazolin-5-one (5g), which exhibit altered regioselectivity in electrophilic reactions due to reduced nucleophilicity compared to -SH .
- Alkyloxy groups : Derivatives such as 2-phenethyloxy-7,8-dimethoxy-4H-triazoloquinazolin-5-one (5f) show distinct hydrogen-bonding interactions, influencing receptor binding .
Pharmacological Activity
H₁-Antihistaminic Activity
The target compound’s dimethylphenyl group may enhance receptor affinity compared to simpler phenyl analogs. For instance:
| Compound | Substituents (Position 4) | % Protection (Histamine-Induced Bronchospasm) | Sedation (%) |
|---|---|---|---|
| Target compound | 3,5-Dimethylphenyl | Data not reported | N/A |
| 4b (Ethylphenyl derivative) | 3-Ethylphenyl | 74.6 | 10 |
| Chlorpheniramine maleate | N/A | 71 | 30 |
Kinase Inhibition
Physicochemical Properties
- Stability : Sulfanyl (-SH) groups are prone to oxidation, necessitating stabilization strategies (e.g., derivatization to disulfides) absent in methylsulfanyl or acylated analogs .
Biological Activity
The compound 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS No. 742094-72-0) is a member of the triazoloquinazoline family known for its diverse biological activities. This article aims to explore its biological activity, particularly its anticancer properties, through a review of recent studies and findings.
- Molecular Formula : CHNOS
- Molecular Weight : 322.38 g/mol
- CAS Number : 742094-72-0
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. Notably:
-
Cytotoxicity Evaluation :
- The compound displayed moderate cytotoxicity against human cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma).
- IC values for related compounds in the same family ranged from approximately 2.44 µM to 39.41 µM depending on the specific derivative and cell line tested .
- Mechanism of Action :
- Comparison with Other Compounds :
Data Table: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Compound 9 | HCT-116 | 17.35 |
| Compound 7 | HepG2 | 29.47 |
Case Studies and Research Findings
-
Study on Quinazoline Derivatives :
A study reported that quinazoline derivatives with triazole moieties exhibited significant anticancer activity due to their ability to disrupt DNA synthesis and induce apoptosis in cancer cells . The study highlighted that compound modifications could enhance binding affinity and selectivity towards cancer cells. -
Cell Cycle Arrest :
Research indicated that some derivatives could arrest the cell cycle at the G2/M phase, leading to increased apoptosis rates in MCF-7 cells . This suggests a potential therapeutic application for these compounds in breast cancer treatment. -
In Vivo Studies :
While most evaluations have been conducted in vitro, further research is needed to assess the in vivo efficacy and safety profiles of these compounds in animal models.
Q & A
Q. What are the recommended synthesis protocols for this compound, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions starting from quinazolinone precursors. Key steps include:
- Hydrazine-mediated cyclization : Reacting 2-hydrazinobenzoic acid with dithioimidocarbonates (e.g., diphenyl N-cyanodithioimidocarbonate) in ethanol under ice-cold conditions, followed by acidification and recrystallization .
- Solvent optimization : Ethanol or methanol is preferred for recrystallization to improve purity .
- Catalyst use : Triethylamine (30 mmol) accelerates reaction rates in cyclization steps . Yield improvements require strict temperature control (0–25°C) and reaction time adjustments (12–24 hours) .
Q. How is the molecular structure characterized, and what crystallographic data are available?
- X-ray crystallography : The fused triazoloquinazoline ring system is planar, with substituents (e.g., 3,5-dimethylphenyl) forming dihedral angles of ~59° with the core. Hydrogen bonding (N–H···O) generates dimeric structures .
- CCDC deposition : Structural data for analogous compounds (e.g., CCDC-1441403) are available via the Cambridge Crystallographic Data Centre .
- Spectroscopic validation : FT-IR and NMR confirm functional groups (e.g., sulfanyl, triazole) and tautomeric forms .
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers, away from moisture and ignition sources, at room temperature .
Advanced Research Questions
Q. How can contradictions in spectral or biological activity data be resolved?
- Multi-technique validation : Cross-validate NMR/FT-IR with X-ray crystallography to resolve tautomerism or stereochemical ambiguities .
- Biological assay replication : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and control compounds to address variability in IC50 values .
- Computational docking : Compare DFT-calculated binding affinities with experimental results to identify artifacts .
Q. What computational methods predict this compound’s pharmacological mechanisms?
- DFT studies : Analyze electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like kinases or cytochrome P450 enzymes .
- Molecular dynamics (MD) : Simulate interactions with protein targets (e.g., EGFR) to identify key binding residues and optimize substituent groups .
- ADMET prediction : Use tools like SwissADME to evaluate bioavailability and toxicity risks .
Q. How can multi-step synthesis be optimized for scalability and purity?
- Stepwise monitoring : Employ TLC/HPLC at each stage to isolate intermediates and minimize side products .
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU) to enhance cyclization efficiency .
- Green chemistry : Replace ethanol with biodegradable solvents (e.g., 2-MeTHF) in recrystallization .
Q. What strategies improve structure-activity relationship (SAR) analysis for analogs?
- Substituent variation : Modify the 3,5-dimethylphenyl group to electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on activity .
- Bioisosteric replacement : Replace sulfanyl with selenyl or methylene groups to evaluate pharmacokinetic impacts .
- Fragment-based design : Use crystallographic data to guide hybrid molecule synthesis (e.g., triazoloquinazoline-piperazine hybrids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
